molecular formula C10H8BrFN2S B13262357 3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13262357
M. Wt: 287.15 g/mol
InChI Key: BINOQOCSBYYMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to the modulation of cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms, along with the thiazole ring, provides a distinct set of properties that can be leveraged for various applications.

Properties

Molecular Formula

C10H8BrFN2S

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H8BrFN2S/c11-9-3-7(1-2-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2

InChI Key

BINOQOCSBYYMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CN=CS2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.